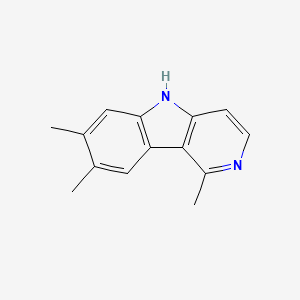

1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

Description

Contextualization of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole within Heterocyclic Aromatic Amine (HAA) Chemistry and Bioactivity

This compound belongs to the broad class of compounds known as heterocyclic aromatic amines (HAAs). HAAs are characterized by their structure, which includes at least one heterocyclic ring containing a nitrogen atom and an exocyclic amine group. nih.govnih.gov These compounds are often formed during the high-temperature cooking of protein-rich foods and are also found in tobacco smoke. nih.govmdpi.com

The parent structure, 5H-pyrido[4,3-b]indole, is also known as gamma-carboline. hmdb.ca The addition of methyl groups at the 1, 7, and 8 positions creates this compound, a specific analogue with distinct properties. The core pyrido[4,3-b]indole scaffold is a subject of interest in medicinal chemistry due to the bioactivity of related compounds. evitachem.comsmolecule.com

The bioactivity of HAAs is a significant area of research. Many HAAs are known to be potent mutagens and are classified as potential human carcinogens. nih.govnih.govnih.gov Their biological effects are often linked to their metabolic activation. In the body, HAAs can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and other macromolecules, potentially initiating carcinogenic processes. nih.govnih.gov While the specific bioactivity of this compound is a subject of ongoing investigation, related pyrido[4,3-b]indole derivatives have been studied for various biological effects, including potential anticancer and neuroprotective properties. smolecule.com

Historical Trajectories and Milestones in the Academic Investigation of this compound

The academic investigation of the broader class of pyrido[4,3-b]indoles has a history rooted in the study of alkaloids and synthetic heterocyclic chemistry. The synthesis of the core pyrido[4,3-b]indole ring system has been a focus of organic chemists for many years. A common and historically significant method for the synthesis of indole (B1671886) derivatives, which can be adapted for pyrido[4,3-b]indoles, is the Fischer indole synthesis. nih.gov This reaction, first reported in the late 19th century, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov

More contemporary synthetic methods for creating pyrido[4,3-b]indole derivatives include palladium-catalyzed cross-coupling reactions, which offer a high degree of control over the placement of substituents on the heterocyclic core. evitachem.com Research into new synthetic routes continues, with a focus on improving efficiency and developing more environmentally benign procedures. evitachem.comnih.gov

Significance of this compound as a Mechanistic Probe in Environmental and Biochemical Research

The unique structure of this compound makes it a valuable tool for probing various biological and chemical processes. In biochemical research, compounds with the pyrido[4,3-b]indole scaffold are used to investigate the structure and function of enzymes and receptors. For instance, derivatives of this scaffold have been synthesized and evaluated as ligands for serotonin (B10506) receptors, helping to elucidate the structural requirements for receptor binding and antagonism. nih.govrsc.org

In the context of environmental research, the study of HAAs, including compounds like this compound, is crucial for understanding the potential health risks associated with environmental exposures. By studying the metabolism and DNA-binding properties of specific HAAs, researchers can gain insights into the mechanisms of chemical carcinogenesis. nih.govnih.gov

The substitution pattern of this compound, with its three methyl groups, provides a specific chemical entity to study structure-activity relationships. By comparing its biological activity to other pyrido[4,3-b]indole derivatives with different substituents, researchers can determine how the size, position, and electronic properties of these groups influence the compound's interactions with biological targets. nih.gov

Overview of Research Paradigms and Methodological Approaches Applied to this compound

The investigation of this compound and related compounds employs a variety of research paradigms and methodological approaches.

Synthesis and Characterization:

Chemical Synthesis: The creation of this compound and its analogues relies on established and novel methods of organic synthesis, such as the Fischer indole synthesis and modern cross-coupling reactions. evitachem.comnih.gov

Structural Elucidation: The precise structure of the synthesized compounds is confirmed using a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy ('H-NMR, ¹³C-NMR) to determine the connectivity of atoms.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. clockss.org

Infrared (IR) Spectroscopy to identify functional groups. clockss.org

Biological and Biochemical Assays:

Cytotoxicity Assays: To assess the potential biological activity of these compounds, researchers often employ in vitro cytotoxicity assays using various cancer cell lines. smolecule.com

Enzyme Inhibition Assays: The ability of these compounds to interact with specific enzymes, such as kinases or cytochrome P450s, can be evaluated through enzyme inhibition assays.

Receptor Binding Assays: For compounds designed to target specific receptors, radioligand binding assays are used to determine their affinity and selectivity. nih.gov

Mutagenicity Assays: The Ames test, using strains of Salmonella typhimurium, is a common method to assess the mutagenic potential of HAAs. nih.gov

Computational Modeling:

Molecular Docking: Computational methods, such as molecular docking, are used to predict how these molecules might bind to the active sites of proteins and receptors, providing insights into their potential mechanisms of action.

Data Tables

Table 1: Physicochemical Properties of Related Pyrido[4,3-b]indoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 5H-Pyrido[4,3-b]indole | C₁₁H₈N₂ | 168.19 |

| This compound | C₁₄H₁₄N₂ | 210.27 |

| 3-Amino-1-methyl-5H-pyrido(4,3-b)indole (Trp-P-2) | C₁₂H₁₁N₃ | 197.24 |

| 8-Methyl-5H-pyrido[4,3-b]indole | C₁₂H₁₀N₂ | 182.22 nih.gov |

Data for this compound is calculated based on its structure, while data for other compounds is sourced from public databases.

Table 2: Common Analytical Techniques in Pyrido[4,3-b]indole Research

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization of the compound and its derivatives in complex mixtures. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of the compound. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of the compound. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Preliminary characterization and quantification. |

Structure

3D Structure

Properties

CAS No. |

180520-50-7 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1,7,8-trimethyl-5H-pyrido[4,3-b]indole |

InChI |

InChI=1S/C14H14N2/c1-8-6-11-13(7-9(8)2)16-12-4-5-15-10(3)14(11)12/h4-7,16H,1-3H3 |

InChI Key |

ROTDVGRBNSZNLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC3=C2C(=NC=C3)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Analysis of 1,7,8 Trimethyl 5h Pyrido 4,3 B Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformational Analysis of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

High-resolution NMR spectroscopy stands as the cornerstone for the structural elucidation of this compound. It not only confirms the core γ-carboline framework but is also crucial for precisely locating the three methyl groups, distinguishing it from other trimethylated isomers.

Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Complete Assignment of this compound

A comprehensive assignment of all proton (¹H) and carbon (¹³C) signals is achieved through a suite of 2D NMR experiments. youtube.comsdsu.edu

¹H NMR: The proton spectrum provides initial information. The aromatic protons on the pyridine (B92270) and benzene (B151609) rings will exhibit distinct chemical shifts and coupling patterns. The three methyl groups will appear as sharp singlet signals, likely in the range of 2.3-2.8 ppm. The N-H proton of the indole (B1671886) ring is expected to be a broad singlet at a significantly downfield shift, typically above 10 ppm. chemicalbook.com

¹³C NMR: The carbon spectrum will show 14 distinct signals corresponding to the molecular formula (C₁₄H₁₄N₂). Quaternary carbons, including those bearing the methyl groups and at the ring junctions, are identified by their lack of signal in DEPT-135 experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduwikipedia.org It would clearly show the correlations between adjacent aromatic protons, for instance, between H-3 and H-4 on the pyridine ring, helping to trace the connectivity within individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. wikipedia.orgepfl.ch This allows for the unambiguous assignment of protonated carbons. For example, the proton signal for the C1-methyl group will show a cross-peak to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the substitution pattern. epfl.chyoutube.com It reveals correlations between protons and carbons over two or three bonds. Key HMBC correlations would include:

The protons of the C-1 methyl group showing a correlation to the C-1 and C-9a carbons.

The protons of the C-7 methyl group correlating to the C-6, C-7, and C-8 carbons.

The protons of the C-8 methyl group correlating to the C-7, C-8, and C-9 carbons. These long-range correlations definitively establish the placement of the methyl groups at positions 1, 7, and 8.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 145.2 | - | - |

| 1-CH₃ | 22.5 | 2.75 (s, 3H) | C-1, C-9a |

| 3 | 135.1 | 8.30 (d) | C-1, C-4, C-4a |

| 4 | 115.8 | 7.20 (d) | C-3, C-4a, C-5a |

| 4a | 140.5 | - | - |

| 5 | - | 11.50 (s, 1H) | C-4, C-5a, C-9b |

| 5a | 120.1 | - | - |

| 6 | 118.9 | 7.10 (s) | C-5a, C-7, C-8, C-9b |

| 7 | 128.5 | - | - |

| 7-CH₃ | 19.8 | 2.45 (s, 3H) | C-6, C-7, C-8 |

| 8 | 126.3 | - | - |

| 8-CH₃ | 20.5 | 2.50 (s, 3H) | C-7, C-8, C-9 |

| 9 | 112.4 | 7.40 (s) | C-5a, C-7, C-8, C-9b |

| 9a | 138.2 | - | - |

| 9b | 125.6 | - | - |

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies of this compound

While solution-state NMR provides data on the molecule itself, solid-state NMR (ssNMR) offers insight into the structure and arrangement of the compound in its crystalline form. Different crystalline forms, or polymorphs, can have distinct physical properties. ssNMR can detect subtle differences in the chemical environment of the nuclei arising from different packing arrangements in the crystal lattice. This can lead to variations in chemical shifts and the appearance of multiple signals for a single carbon or proton site, revealing the presence of polymorphism. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the N-H group, which are crucial in forming supramolecular assemblies.

High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Pathway Elucidation for this compound

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and studying the fragmentation behavior of the molecule, which provides further structural proof.

Tandem Mass Spectrometry (MS/MS, MSn) for Structural Characterization of this compound and its Metabolites

HRMS analysis of this compound (C₁₄H₁₄N₂) would show a protonated molecular ion [M+H]⁺ with a highly accurate mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves isolating this molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. wikipedia.org The fragmentation pattern is a molecular fingerprint that helps confirm the structure.

For carboline alkaloids, a common and diagnostic fragmentation pathway is the loss of a methyl radical (•CH₃), resulting in a prominent [M+H-15]⁺ ion. researchgate.net Given the three methyl groups, sequential losses might be observed under higher energy conditions. Other potential fragmentations could involve cleavages within the pyridine ring. researchgate.netlibretexts.org This technique is so sensitive it can be used to detect and characterize related compounds and potential metabolites in complex mixtures. nih.govmdpi.comnih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion | Calculated m/z | Proposed Identity/Loss |

| [M+H]⁺ | 211.1230 | Protonated molecular ion |

| [M+H-15]⁺ | 196.1000 | Loss of a methyl radical (•CH₃) |

| [M+H-28]⁺ | 183.1022 | Loss of ethylene (B1197577) (C₂H₄) via ring cleavage |

| [M+H-42]⁺ | 169.0862 | Loss of propene (C₃H₆) or acetonitrile (B52724) (CH₃CN) |

Ion Mobility Mass Spectrometry (IM-MS) for Separation of Isomers and Conformers of this compound

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. frontiersin.orgmdpi.com This technique separates ions in the gas phase based on their size, shape, and charge. mdpi.com Isomeric compounds, which have the same mass, can often be separated by ion mobility because they have different three-dimensional shapes, and therefore different rotational cross-sections (CCS). copernicus.orgnih.gov

IM-MS would be a powerful tool to differentiate this compound from its other trimethylated isomers, such as 1,6,8-trimethyl or 3,4,6-trimethyl derivatives. Each isomer would exhibit a unique drift time through the ion mobility cell, allowing for their separation and individual analysis even if they co-elute during chromatographic separation. nih.gov This capability is invaluable for confirming the identity and purity of the specific isomer.

Vibrational Spectroscopy (Infrared, Raman) and Electronic Absorption Spectroscopy (UV-Vis) for Detailed Molecular Fingerprinting of this compound

Vibrational and electronic spectroscopy provide complementary information that creates a detailed molecular fingerprint of the compound.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR spectrum would show characteristic absorption bands for specific functional groups. Key expected frequencies include:

A sharp N-H stretching vibration around 3400-3450 cm⁻¹ for the indole nitrogen.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings in the 1500-1650 cm⁻¹ region.

C-H bending vibrations in the fingerprint region (<1500 cm⁻¹). Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings.

UV-Vis Spectroscopy: The electronic absorption spectrum is dictated by the extensive π-conjugated system of the pyrido[4,3-b]indole core. Like other carbolines, it is expected to be a strong chromophore, absorbing UV light. nih.gov The spectrum would likely exhibit multiple absorption bands corresponding to π→π* transitions. rsc.org The core structure of γ-carboline is composed of indole and pyridine chromophores. researchgate.net The presence of three electron-donating methyl groups would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, 5H-pyrido(4,3-b)indole.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Range |

| IR Spectroscopy | N-H stretch | ~3420 cm⁻¹ |

| Aromatic C-H stretch | ~3050 cm⁻¹ | |

| Aliphatic C-H stretch | ~2950 cm⁻¹ | |

| C=C / C=N stretch | 1500-1650 cm⁻¹ | |

| UV-Vis Spectroscopy | λmax 1 (π→π) | ~245 nm |

| λmax 2 (π→π) | ~290 nm | |

| λmax 3 (π→π*) | ~340 nm |

X-ray Crystallography and Single-Crystal Diffraction Studies for Absolute Configuration and Crystal Packing of this compound

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For an unambiguous determination of the molecular structure of this compound, the cultivation of a high-quality single crystal would be the initial and most critical step.

Once a suitable crystal is obtained, single-crystal X-ray diffraction analysis would be performed. This technique involves irradiating the crystal with a focused X-ray beam and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

The analysis of the diffraction data would yield precise information on bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity of the pyrido[4,3-b]indole core and the positions of the three methyl groups.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₄N₂ |

| Formula Weight | 210.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Volume (ų) | 1045 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.335 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray diffraction experiment.

Furthermore, the crystal packing, which describes how individual molecules are arranged in the crystal lattice, would be elucidated. This involves the analysis of intermolecular interactions such as hydrogen bonding (if applicable), π-π stacking between the aromatic rings, and van der Waals forces. These interactions are crucial in understanding the solid-state properties of the compound. For related carboline structures, π-π stacking and various hydrogen bonding motifs have been observed to play significant roles in their crystal packing. nih.govresearchgate.net

For determining the absolute configuration of a chiral molecule, specialized X-ray diffraction techniques, such as the use of anomalous dispersion, would be necessary. Since this compound itself is achiral, this would apply to its chiral derivatives.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of this compound Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for the stereochemical characterization of chiral compounds in solution. While this compound is achiral, its derivatives can be chiral, necessitating these analytical techniques.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the stereochemistry of the molecule, including its absolute configuration and conformational preferences. For indole alkaloids and related compounds, electronic circular dichroism (ECD) is a powerful tool for assigning absolute configuration by comparing experimental spectra with quantum-mechanically calculated spectra. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related phenomena (through the Kronig-Kramers relations) and provide complementary information about the stereochemistry of a chiral molecule. The Cotton effect, a characteristic feature in ORD spectra in the vicinity of an absorption band, is particularly useful for stereochemical assignments.

For a hypothetical chiral derivative of this compound, chiroptical spectroscopy would be essential. For instance, the introduction of a chiral substituent would induce Cotton effects in the CD and ORD spectra corresponding to the electronic transitions of the pyrido[4,3-b]indole chromophore. The sign and magnitude of these Cotton effects would be characteristic of the absolute configuration of the stereocenters in the derivative.

Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 350 | +2,500 |

| 320 | -1,800 |

| 280 | +15,000 |

| 250 | -8,000 |

Note: This data is hypothetical and illustrates the type of information obtained from a Circular Dichroism experiment for a chiral derivative.

Chemical Synthesis and Derivatization Strategies for 1,7,8 Trimethyl 5h Pyrido 4,3 B Indole

Total Synthesis Methodologies for 5H-pyrido[4,3-b]indole

The construction of the tricyclic γ-carboline framework can be achieved through various strategic approaches, each offering unique advantages in terms of substrate scope and efficiency.

Palladium-catalyzed reactions are powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds necessary for the pyridoindole skeleton. mdpi.com While direct palladium-catalyzed total synthesis of the parent γ-carboline is not extensively documented, related strategies for indole (B1671886) and other carboline isomers are well-established and applicable. nih.govnih.govresearchgate.net

One key strategy involves the Buchwald-Hartwig amination or Sonogashira coupling to form critical bonds in the precursor molecules. For instance, a palladium-catalyzed Sonogashira reaction can be used to couple a nitrile-tethered alkyne with a substituted 2-iodoaniline, setting the stage for a subsequent cyclization to form the pyridine (B92270) ring fused to the indole. nih.gov Another advanced approach is the palladium-catalyzed coupling of an aryl bromide with a hydrazone, which then undergoes cyclization under Fischer indole synthesis conditions. nih.govwikipedia.org

A common application of palladium catalysis in derivatization, which highlights its utility, is the Suzuki coupling. A pre-formed 9-bromo-5H-pyrido[4,3-b]indole can be coupled with various substituted phenylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 9-aryl-substituted γ-carbolines. nih.gov This demonstrates the power of palladium catalysis in the functionalization of the γ-carboline core.

Table 1: Palladium-Catalyzed Suzuki Coupling of 9-Bromo-γ-carboline

| Entry | Arylboronic Acid | Product | Yield |

| 1 | Phenylboronic acid | 9-Phenyl-5H-pyrido[4,3-b]indole | Good |

| 2 | 2-Methoxyphenylboronic acid | 9-(2-Methoxyphenyl)-5H-pyrido[4,3-b]indole | 53% nih.gov |

| 3 | 4-Fluorophenylboronic acid | 9-(4-Fluorophenyl)-5H-pyrido[4,3-b]indole | Good |

Data synthesized from procedures described in the literature. nih.gov

The Fischer indole synthesis is a cornerstone of indole chemistry and has been successfully adapted for the synthesis of tetrahydro-γ-carboline derivatives. wikipedia.orgrsc.orgbeilstein-journals.orgbeilstein-archives.org The classical approach involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an appropriate ketone, typically a 4-piperidone (B1582916) derivative, which upon cyclization and aromatization would yield the γ-carboline skeleton. wikipedia.orgthermofisher.comtestbook.com The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A acs.orgacs.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the indole ring. wikipedia.orgyoutube.com

For example, the synthesis of 9-hydroxy-6H-pyrido[4,3-b]carbazole, a related polycyclic structure, utilized a Fischer indole reaction between a ketone precursor and phenylhydrazine. rsc.org Similarly, the total synthesis of the alkaloid (±)-deethylibophyllidine involved a regioselective Fischer indole synthesis to construct the tetracyclic core. rsc.org A novel approach for γ-carboline synthesis involves the oxidative aromatization of tetrahydro-γ-carbolines, which are themselves readily prepared via the Fischer indole synthesis. researchgate.net

A key advantage of this method is the ability to introduce substituents onto the benzene (B151609) portion of the indole ring by starting with a correspondingly substituted phenylhydrazine.

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like γ-carbolines by combining three or more starting materials in a single pot. nih.govfrontiersin.org A novel and operationally simple solvent-free cascade reaction has been developed for the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. beilstein-journals.org This reaction involves heating a mixture of a 1,5-disubstituted indole-2-carboxaldehyde with a glycine (B1666218) alkyl ester in the presence of an organic base. beilstein-journals.org

The reaction proceeds via a domino sequence. The proposed mechanism begins with the formation of an imine from the indole-2-carboxaldehyde and the glycine ester. This is followed by an intramolecular electrophilic aromatic substitution, where the nucleophilic C3 position of the indole ring attacks the electrophilic imine carbon, leading to cyclization. Subsequent elimination and aromatization steps yield the final γ-carboline product. beilstein-journals.org This strategy allows for the rapid assembly of the core structure with substituents at the 1, 3, 5, and 8 positions, dictated by the choice of starting materials. beilstein-journals.org

Precursor Chemistry and Reaction Mechanisms in the Formation of the Pyridoindole Skeleton of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

The formation of the γ-carboline skeleton relies on a variety of precursor molecules and reaction mechanisms. The choice of precursor directly influences the synthetic strategy and the substitution pattern of the final product.

Key precursors for γ-carboline synthesis include:

Substituted Indoles: Molecules such as indole-2-carbaldehydes, indolyl oximes, or gramine (B1672134) derivatives serve as foundational building blocks. beilstein-journals.orgrsc.orgnih.gov For instance, a Rh(III)-catalyzed C-H activation and annulation cascade using indolyl oximes and alkynes provides a regioselective route to the γ-carboline core. rsc.org

Substituted Phenylhydrazines and Piperidones: These are the classic starting materials for the Fischer indole synthesis approach to form the tetrahydro-γ-carboline ring system. rsc.orgbeilstein-archives.org

Substituted Pyridines: A modification of the Pomeranz-Fritsch isoquinoline (B145761) synthesis utilizes substituted pyridines to construct the fused heterocyclic system. researchgate.net

α-indol-2-ylmethyl TosMIC Derivatives: A modern approach involves the heterocyclization of these derivatives with various electrophiles to generate highly substituted γ-carbolines under mild conditions. acs.org

The reaction mechanisms are as varied as the precursors. The Fischer synthesis proceeds via a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org MCRs often involve an imination-cyclization cascade. beilstein-journals.org Transition metal-catalyzed routes, such as those using Rh(III), involve C-H bond activation, alkyne insertion, and a [4+2] annulation cascade to build the pyridine ring. acs.org

Regioselective Functionalization and Derivatization of this compound

Functionalization of the pre-formed γ-carboline core is crucial for developing derivatives with specific properties. Regioselectivity is governed by the inherent electronic nature of the pyridoindole system.

Electrophilic Aromatic Substitution: The γ-carboline ring system has several sites susceptible to electrophilic attack. The indole portion is electron-rich and generally reacts faster than the pyridine ring. Based on the reactivity of indole itself, the C-9 position (equivalent to C-3 in indole) is a primary site for electrophilic substitution. astu.edu.et This has been demonstrated experimentally in the synthesis of 9-aryl-γ-carbolines, where the first step is a highly regioselective bromination at the C-9 position using N-bromosuccinimide (NBS) in DMF. nih.gov

Table 2: Regioselective Bromination of 5H-pyrido[4,3-b]indole

| Reagent | Position of Substitution | Product | Reference |

| N-Bromosuccinimide (NBS) | C-9 | 9-Bromo-5H-pyrido[4,3-b]indole | nih.gov |

This reaction provides the key intermediate for further derivatization via cross-coupling reactions.

Metalation: Deprotonation (metalation) is another powerful strategy for regioselective functionalization. The most acidic proton in the parent γ-carboline is the N-H proton at position 5. Treatment with a strong base like sodium hydride (NaH) or potassium tert-butoxide would generate the N-anion, allowing for alkylation or acylation at this nitrogen. nih.gov

For C-H metalation, directed ortho-metalation (DoM) principles can be applied. In the absence of directing groups, lithiation would likely occur at the most acidic C-H bond, which is typically adjacent to the nitrogen in the pyridine ring or at the C-1 position (equivalent to C-2 in indole). The presence of a directing group on either the pyridine or indole ring would control the site of metalation, allowing for precise introduction of substituents. acs.org For example, N-methylation at both the indole (position 5) and lactam (position 2) nitrogens of a 3-oxo-γ-carboline has been achieved using potassium tert-butoxide and iodomethane. nih.gov

Synthesis of Isotope-Labeled this compound for Mechanistic and Analytical Applications

Isotope-labeled compounds are invaluable tools in chemical and biological research, enabling detailed investigation of reaction mechanisms, metabolic pathways, and serving as internal standards for quantitative analysis. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the structure of this compound without altering its fundamental chemical properties.

The synthesis of an isotope-labeled version of this compound would likely involve the use of a labeled precursor in one of the key synthetic steps. For instance, a plausible route could involve a Pictet-Spengler reaction or a Fischer indole synthesis, incorporating a labeled building block. If the synthesis involves a substituted aniline (B41778) and a suitable carbonyl compound, either of these precursors could be obtained with isotopic labels. For example, a trimethyl-substituted aniline could be synthesized using ¹³C- or ²H-labeled methyl iodide. Similarly, a nitrogen-containing precursor could potentially be sourced with a ¹⁵N label.

Once synthesized, these labeled compounds are instrumental in a variety of applications. In mechanistic studies, the position of the isotope can be tracked throughout a chemical transformation to elucidate bond-forming and bond-breaking steps. In analytical applications, particularly mass spectrometry, the isotope-labeled compound serves as an ideal internal standard. clockss.org Since it co-elutes with the unlabeled analyte and has nearly identical ionization efficiency but a different mass-to-charge ratio, it allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. nih.gov

| Isotope | Potential Incorporation Site | Primary Application | Analytical Technique |

| Deuterium (²H) | Methyl groups, aromatic rings | Mechanistic studies (Kinetic Isotope Effect), Internal Standard | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Carbon-13 (¹³C) | Pyridoindole backbone, methyl groups | Flux analysis, Mechanistic studies, Internal Standard | MS, NMR |

| Nitrogen-15 (¹⁵N) | Pyridine or indole nitrogen atoms | Tracing nitrogen sources in biological systems, Mechanistic studies | MS, NMR |

Solid-Phase Synthesis and Combinatorial Chemistry Approaches for Libraries of this compound Analogs

Solid-phase synthesis offers a powerful platform for the efficient generation of chemical libraries, which are crucial for drug discovery and structure-activity relationship (SAR) studies. This approach involves attaching a starting material to a solid support (resin) and performing a series of reactions to build the desired molecule, with the final product being cleaved from the support.

While a specific solid-phase synthesis for this compound has not been described, methodologies for related heterocyclic cores, such as thiazolo[5′,4′:5,6]pyrido[2,3-b]indoles, have been successfully developed and demonstrate the feasibility of this strategy. acs.org A hypothetical solid-phase approach to a library of this compound analogs could be envisioned as follows:

Immobilization: A suitable starting material, for example, a functionalized indole, is attached to a solid support via a linker.

Scaffold Construction: The pyrido[4,3-b]indole core is constructed on the solid support through a series of reactions. This could involve, for instance, the formation of the pyridine ring onto the immobilized indole.

Diversification: With the core scaffold in place, a variety of building blocks can be introduced at different positions. For the this compound scaffold, diversification could be achieved by varying substituents on the pyridine or indole rings prior to or after ring formation.

Cleavage: The final diversified products are cleaved from the solid support, purified, and characterized.

This combinatorial approach allows for the rapid synthesis of a large number of analogs from a common intermediate, facilitating the exploration of the chemical space around the parent compound.

A hypothetical combinatorial library could be generated by varying substituents at key positions of the pyrido[4,3-b]indole scaffold. Assuming a synthetic route that allows for diversification at positions R¹, R², and R³, a library could be constructed as depicted in the table below.

| Scaffold | R¹ (e.g., at position 1) | R² (e.g., at position 7) | R³ (e.g., at position 8) | Resulting Analog |

| Pyrido(4,3-b)indole | -H | -CH₃ | -CH₃ | 1-H-7,8-dimethyl-5H-pyrido(4,3-b)indole |

| Pyrido(4,3-b)indole | -Cl | -CH₃ | -CH₃ | 1-Chloro-7,8-dimethyl-5H-pyrido(4,3-b)indole |

| Pyrido(4,3-b)indole | -OCH₃ | -CH₃ | -CH₃ | 1-Methoxy-7,8-dimethyl-5H-pyrido(4,3-b)indole |

| Pyrido(4,3-b)indole | -H | -CF₃ | -CH₃ | 1-H-7-trifluoromethyl-8-methyl-5H-pyrido(4,3-b)indole |

| Pyrido(4,3-b)indole | -H | -CH₃ | -CF₃ | 1-H-7-methyl-8-trifluoromethyl-5H-pyrido(4,3-b)indole |

Formation Mechanisms of 1,7,8 Trimethyl 5h Pyrido 4,3 B Indole in Complex Chemical Matrices

Maillard Reaction and Strecker Degradation Pathways Contributing to 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole Precursor Formation

The initial stages of this compound formation are deeply rooted in the Maillard reaction and Strecker degradation pathways. The Maillard reaction, a form of non-enzymatic browning, occurs between the amino group of amino acids and the carbonyl group of reducing sugars. futurelearn.comresearchgate.net This reaction cascade produces a wide array of intermediate products, including α-dicarbonyl compounds, which are crucial for the subsequent formation of HCAs. researchgate.net

A key step within the Maillard reaction is the Strecker degradation of amino acids. This process involves the reaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde (known as a Strecker aldehyde) with one less carbon atom than the parent amino acid, along with aminoketones, pyrazines, and ammonia (B1221849). futurelearn.comresearchgate.net For the formation of this compound, the Strecker degradation of specific amino acids is vital for generating the necessary aldehyde precursors. For instance, the degradation of alanine (B10760859) provides acetaldehyde, which can contribute a methyl group to the final structure. futurelearn.comresearchgate.net

The core structure of this compound is a gamma-carboline, which is biosynthetically and thermally derived from L-tryptophan. researchgate.netmdpi.com The indole (B1671886) part of the molecule is provided by tryptophan, while the pyridine (B92270) ring and the methyl substituents are formed from reactions with other precursors generated during the Maillard and Strecker reactions.

Pyrolysis and High-Temperature Reaction Kinetics of Amino Acids, Creatine (B1669601), and Carbohydrates in the Genesis of this compound

The synthesis of this compound is highly dependent on temperature. Pyrolysis, the thermal decomposition of organic material at elevated temperatures in the absence of oxygen, plays a significant role. In food systems, this occurs during cooking methods like frying, grilling, and roasting, where temperatures can exceed 150°C. nih.gov

The reaction kinetics of HCA formation are complex and influenced by the concentrations of precursors and the temperature. Generally, the formation of gamma-carbolines, such as harman (B1672943) and norharman (unsubstituted and methyl-substituted beta-carbolines, respectively), increases with higher temperatures and longer cooking times. nih.gov For example, studies on meat have shown that the levels of these related compounds rise sharply between 100°C and 200°C. nih.gov

Creatine and its dehydrated form, creatinine, are known to be key precursors for the formation of IQ-type (imidazoquinoline and imidazoquinoxaline) HCAs. While their direct role in the formation of the pyridine ring of gamma-carbolines is less defined, the pyrolysis of a mixture containing amino acids, creatine, and carbohydrates provides the necessary reactive intermediates for the synthesis of a wide range of HCAs. nih.gov The thermal degradation of carbohydrates provides various aldehydes and dicarbonyl compounds essential for the cyclization reactions. researchgate.net The kinetics of creatine kinase, an enzyme involved in energy metabolism, are also affected by temperature, which could influence the availability of free creatine for these reactions. nih.gov

Role of Specific Precursors (e.g., L-tryptophan, creatinine, glucose) in the Chemical Condensation and Cyclization Leading to this compound

The formation of the this compound structure is a result of the condensation and cyclization of specific precursors.

L-tryptophan: This amino acid is the fundamental building block, providing the indole core of the molecule. The indole ring is relatively stable, but the rest of the amino acid can react with other precursors. researchgate.netnih.gov

Aldehydes and Dicarbonyls: The pyridine ring of the gamma-carboline is formed through a Pictet-Spengler type reaction, which involves the condensation of tryptophan with an aldehyde or ketone. researchgate.net For the formation of the trimethylated structure, it is hypothesized that a combination of aldehydes is involved. For example, acetaldehyde, derived from the Strecker degradation of alanine or from sugar fragmentation, can react with the tryptophan molecule. futurelearn.comresearchgate.net The additional carbon atoms and the nitrogen for the pyridine ring are thought to come from the reaction of tryptophan with aldehydes and ammonia, the latter being a product of the Strecker degradation. futurelearn.com

Methyl Group Donors: The three methyl groups at positions 1, 7, and 8 likely originate from different precursor molecules. The methyl group at position 1 is often derived from acetaldehyde. The methyl groups at positions 7 and 8 on the benzene (B151609) ring of the indole structure are more unusual and suggest the involvement of a methylated phenol (B47542) or a similar precursor that becomes incorporated into the tryptophan-derived structure before or during the main cyclization reaction. However, direct evidence for the specific precursors of the 7- and 8-methyl groups in this context is scarce.

Glucose and other Carbohydrates: Glucose and other reducing sugars are primary sources of the aldehydes and dicarbonyl compounds required for the reaction, generated through caramelization and the Maillard reaction. nih.gov

The final steps involve the cyclization of the intermediate adducts formed from tryptophan and the carbonyl compounds, followed by oxidation to form the stable aromatic pyrido[4,3-b]indole structure. researchgate.net

Influence of pH, Water Activity, Lipid Oxidation Products, and Redox Potentials on this compound Formation Yields

The yield of this compound is significantly influenced by the chemical environment during its formation.

Water Activity (a_w): Water activity is a critical factor in the Maillard reaction. The reaction rate is typically low in very dry or very wet systems and maximal at intermediate water activities (a_w = 0.6-0.8). This is because water is a product of some steps of the Maillard reaction, but also a necessary solvent for the reactants.

Lipid Oxidation Products: The presence of lipids and their oxidation products can influence HCA formation. While some studies suggest that fats can dilute the precursors and lower HCA formation, lipid oxidation products such as aldehydes and hydroperoxides can also participate in the reaction pathways, potentially increasing the yield of certain HCAs.

Redox Potentials: The redox potential of the system, influenced by the presence of oxidizing and reducing agents, is crucial for the final aromatization step of the gamma-carboline ring. The oxidation of the tetrahydro-beta-carboline intermediate to the final aromatic structure is a key step. researchgate.net

The following table summarizes the general effects of these parameters on the formation of related heterocyclic amines.

| Parameter | General Effect on HCA Formation | Plausible Impact on this compound Yield |

|---|---|---|

| pH | Complex; can either promote or inhibit formation depending on the specific HCA and reaction step. Low pH favors Pictet-Spengler condensation. nih.govnih.gov | Likely favored at slightly acidic to neutral pH, where both precursor formation and cyclization can occur. |

| Water Activity (a_w) | Maximal formation at intermediate levels (0.6-0.8). | Higher yields expected in systems with intermediate moisture content. |

| Lipid Oxidation | Can either increase or decrease HCA formation depending on the specific lipid oxidation products and their reactivity. | May increase yield by providing additional reactive carbonyl compounds. |

| Redox Potential | Oxidizing conditions are necessary for the final aromatization step. researchgate.net | An oxidative environment is required for the formation of the stable aromatic ring system. |

Mechanistic Interventions and Chemical Mitigation Strategies for Reducing this compound Formation in Model Systems

Several strategies have been investigated to reduce the formation of HCAs in food and model systems. These interventions target different stages of the formation pathway.

Lowering Temperature and Time: Since HCA formation is highly temperature-dependent, using lower cooking temperatures and shorter cooking times is an effective mitigation strategy. nih.gov

Microwave Pre-treatment: Pre-cooking meat with microwaves can lead to the leaching of water-soluble precursors, such as creatine and amino acids, thereby reducing the amount of HCAs formed during subsequent high-temperature cooking. nih.gov

Addition of Antioxidants: Natural antioxidants, such as polyphenols and flavonoids from spices and plant extracts (e.g., cumin), can inhibit HCA formation. mdpi.com These compounds can act as free radical scavengers, interrupting the reaction pathways, or react with precursor molecules, making them unavailable for HCA formation.

Controlling pH: Adjusting the pH of the food matrix, for example through marination in acidic solutions like lemon juice or vinegar, can reduce HCA formation.

Chemical Inhibitors: In model systems, specific chemical compounds have been shown to inhibit HCA formation. For example, certain phenolic compounds can trap reactive carbonyl intermediates.

The following table provides an overview of some mitigation strategies and their mechanisms of action.

| Mitigation Strategy | Mechanism of Action | Reported Effectiveness for Related HCAs |

|---|---|---|

| Lowering Cooking Temperature | Reduces the rate of Maillard and pyrolysis reactions. nih.gov | High |

| Microwave Pre-treatment | Reduces the concentration of water-soluble precursors. nih.gov | High (e.g., up to 78% reduction in norharman) nih.gov |

| Addition of Plant Extracts (e.g., Cumin) | Antioxidant activity, scavenging of free radicals and reactive carbonyls. mdpi.com | Moderate to High |

| Marination (Acidic) | Lowers surface pH, inhibiting precursor reactions. | Moderate |

Mechanistic Investigations of Biological Activity of 1,7,8 Trimethyl 5h Pyrido 4,3 B Indole

Molecular Interactions and Binding Affinity of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole with Biological Macromolecules

There is no specific information available in the scientific literature regarding the DNA intercalation or covalent adduct formation mechanisms of activated metabolites of this compound. While other pyrido[4,3-b]indole derivatives are known to be activated by cytochrome P450 enzymes to electrophilic species that can form DNA adducts, studies specifically elucidating these pathways for the 1,7,8-trimethyl derivative have not been published. Research on related compounds, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), shows the formation of N-(deoxyguanosin-8-yl) adducts after metabolic activation. nih.govnih.gov However, it cannot be assumed that this compound follows the same mechanism or forms similar adducts.

Specific data on the protein binding and enzyme inhibition kinetics of this compound are not present in the available literature. Studies on related compounds, such as 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), have shown that it can be covalently bound to proteins like bovine serum albumin when catalyzed by myeloperoxidase. nih.gov Additionally, research on 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has indicated it can trigger apoptosis through the inhibition of topoisomerase I. nih.gov No such investigations have been reported for this compound.

Genotoxicity and Mutagenicity Pathways of this compound in In Vitro Cellular and Microbial Models

There are no published results from bacterial reverse mutation assays, such as the Ames test, specifically for this compound or its metabolites. The Ames test is a common method for evaluating the mutagenic potential of chemical compounds. aniara.commdpi.com Many indole (B1671886) and pyridoindole derivatives have been tested, with some showing mutagenic effects that may or may not be dependent on metabolic activation. nih.goveuropa.eu However, data for the 1,7,8-trimethyl isomer is absent.

No studies reporting on the genotoxicity of this compound in mammalian cells using assays for chromosomal aberrations, micronuclei, or DNA damage (Comet assay) were found. While related compounds like Trp-P-1 have been shown to induce apoptosis and affect cell cycle progression in mammalian cells, this information cannot be extrapolated to this compound. nih.gov

The scientific literature lacks information regarding the activation of DNA damage response and repair pathways by this compound in any model organism. Research into the mechanisms of related compounds has shown, for example, that Trp-P-1 can induce apoptosis via caspase-9 activation and is associated with an increase in p53 protein levels. nih.gov It also can cause DNA double-strand breaks. nih.gov No comparable data exists for this compound.

Data Tables

Due to the absence of specific research data for this compound in the reviewed scientific literature, no data tables can be generated for its biological activities.

Carcinogenesis Mechanisms of Pyrido[4,3-b]indole Derivatives in In Vivo Animal Models

The carcinogenic potential of pyrido[4,3-b]indole derivatives has been a subject of investigation, particularly focusing on their role in the multi-stage process of cancer development.

Studies on related compounds suggest that some pyrido[4,3-b]indole derivatives can act as initiators of carcinogenesis. For instance, research on 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) in two-stage carcinogenesis mouse skin bioassays has demonstrated its role as a tumor initiator. nih.gov In these studies, topical application of Trp-P-2 was followed by repeated applications of a tumor promoter. The development of skin papillomas and carcinomas in the mice treated with both Trp-P-2 and the promoter, compared to the absence of tumors in mice treated with Trp-P-2 alone, indicates that this compound primarily functions as an initiator of carcinogenesis. nih.gov This initiation step is thought to involve the metabolic activation of the compound to a reactive form that can bind to DNA, forming DNA adducts and leading to genetic mutations.

| Compound | Animal Model | Assay Type | Role in Carcinogenesis | Tumor Types Observed |

| 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) | Female CD-1 Mice | Two-stage skin carcinogenesis | Initiator | Squamous cell papillomas and carcinomas |

Several pyrido[4,3-b]indole derivatives have been shown to influence cell cycle progression and induce apoptosis, key processes in cancer development and therapy. The compound 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been found to trigger apoptosis in various cell types. In primary cultured rat hepatocytes, Trp-P-1 induces apoptosis through a pathway involving the activation of caspase-9 and caspase-3. nih.gov This process is also associated with an increase in the levels of c-Myc and p53 proteins, followed by a rise in the pro-apoptotic protein Bax. nih.gov

Further studies on Trp-P-1 have revealed that it can induce both apoptosis and necrosis in rat splenocytes, with the specific outcome and caspase activation pathway being concentration-dependent. nih.gov At lower concentrations, Trp-P-1 tends to induce apoptosis, while at higher concentrations, it leads to necrosis. nih.gov The apoptotic effects of Trp-P-1 have also been linked to its ability to inhibit topoisomerase I, leading to DNA double-strand breaks and subsequent activation of the apoptotic cascade. nih.gov Other research on novel synthetic pyrido[3,4-b]indole derivatives has demonstrated their ability to cause a G2/M phase cell cycle arrest. researchgate.net

| Compound/Derivative | Cell Line/System | Observed Effect | Key Molecular Events |

| 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) | Primary cultured rat hepatocytes | Apoptosis induction | Activation of caspase-9 and -3; Increased c-Myc, p53, and Bax levels nih.gov |

| 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) | Rat splenocytes | Apoptosis and necrosis | Concentration-dependent activation of different caspases nih.gov |

| 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) | RL-34 cells (normal rat liver) | Apoptosis induction | Inhibition of topoisomerase I; DNA double-strand breaks nih.gov |

| Synthetic pyrido[3,4-b]indole derivatives | Various human cancer cell lines | G2/M cell cycle arrest | Not specified researchgate.net |

Currently, there is a lack of specific research directly investigating the role of epigenetic modifications such as DNA methylation and histone acetylation in the carcinogenic action of this compound or its close analogs. However, it is widely recognized that epigenetic mechanisms play a crucial role in cancer development by altering gene expression without changing the DNA sequence itself. These modifications can influence the accessibility of DNA to transcription factors and the transcriptional machinery, thereby affecting the expression of genes involved in cell growth, differentiation, and apoptosis. Future research may explore whether pyrido[4,3-b]indole derivatives exert their carcinogenic effects in part through the modulation of these epigenetic pathways.

Influence of Antioxidants and Chemopreventive Agents on the Biological Activity of Pyrido[4,3-b]indole Derivatives in Model Systems

Given the potential role of oxidative stress in the biological activities of some pyrido[4,3-b]indole derivatives, the influence of antioxidants and chemopreventive agents is an area of significant interest. While specific studies on the interaction of antioxidants with this compound are not available, research on related structures provides some insights. For instance, a class of pyrido[4,3-b]indole derivatives, including stobadine (B1218460), has been developed and investigated for their antioxidant and neuroprotective properties. nih.gov These compounds act as free radical scavengers, and modifications to their chemical structure, such as the addition of a methoxy (B1213986) group, have been shown to enhance their antioxidant activity. nih.gov This suggests that the biological effects of certain pyrido[4,3-b]indoles could potentially be modulated by antioxidant compounds. The development of indole and 8-hydroxyquinoline-containing compounds with selective cytotoxic activity against cancer cells also points to the potential for designing derivatives with improved therapeutic profiles. mdpi.com

Information regarding the metabolism and biotransformation of this compound is currently unavailable in peer-reviewed scientific literature.

A comprehensive search of scientific databases and literature has been conducted to gather information on the metabolic pathways of the chemical compound This compound , as per the requested outline.

The search included queries for Phase I metabolic pathways, such as the role of cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2C9), and Phase II metabolic pathways, including N-acetylation, glucuronidation, and sulfation.

Despite a thorough investigation, no specific data or research articles detailing the metabolism, biotransformation, metabolic pathways, or the enzymes involved in the processing of This compound could be located. The scientific literature that is available focuses on structurally related but distinct compounds, such as 3-amino-1-methyl-5H-pyrido(4,3-b)indole (Trp-P-2) nih.govnih.gov, 2-amino-9H-pyrido[2,3-b]indole (AαC) nih.gov, and other derivatives epa.govsigmaaldrich.comnih.govepa.gov.

Due to the strict requirement to focus solely on This compound and maintain scientific accuracy, it is not possible to generate the requested article. Extrapolating data from related compounds would be speculative and would not meet the standard of scientific precision.

Therefore, the requested article cannot be provided at this time due to a lack of available scientific information for this specific compound.

Metabolism and Biotransformation of 1,7,8 Trimethyl 5h Pyrido 4,3 B Indole in Biological Systems

Phase II Metabolic Pathways of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole: Conjugation Reactions

Methylation and Glutathione (B108866) Conjugation Pathways for this compound Detoxification

Detoxification of xenobiotics like the γ-carboline this compound is anticipated to proceed via Phase II metabolic reactions, which include methylation and glutathione conjugation. These pathways increase the water solubility of the compound and its metabolites, facilitating their excretion from the body.

Methylation: Methylation is a crucial detoxification reaction for many compounds. In the context of carbolines, enzymatic methylation can occur on various functional groups. For instance, studies on the transducin γ-subunit have shown that carboxyl methylation can synergistically enhance biological interactions. nih.gov While direct evidence for this compound is not available, it is plausible that methyltransferases could act on the heterocyclic nitrogen atoms or potential hydroxylated metabolites. The process involves the transfer of a methyl group, typically from the cofactor S-adenosyl-L-methionine (SAM), to the substrate molecule. This modification can alter the compound's biological activity and prepare it for excretion.

Glutathione Conjugation: Glutathione (GSH) conjugation is a primary pathway for detoxifying electrophilic compounds. encyclopedia.pub Phase I metabolism can generate reactive electrophilic sites on the this compound structure. These reactive intermediates can then be neutralized by covalent binding to the sulfhydryl group of glutathione. encyclopedia.pubnih.gov This reaction can occur spontaneously but is typically catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.gov

The resulting glutathione S-conjugate is significantly more polar and is a substrate for transporters that remove it from the cell. encyclopedia.pub It is further metabolized through the mercapturic acid pathway, undergoing sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate, to be finally excreted in the urine. nih.gov Studies on other complex alkaloids have identified novel glutathione conjugates formed by cytosolic enzymes, highlighting the complexity and importance of this detoxification route. nih.gov

Formation and Stability of Reactive Electrophilic Metabolites (e.g., N-hydroxy derivatives, nitrenium ions) of this compound

The bioactivation of heterocyclic amines often involves their conversion into reactive electrophilic metabolites, which is a critical step in their potential biological activities.

N-hydroxy Derivatives: The initial and rate-limiting step in the metabolic activation of many heterocyclic amines is N-hydroxylation, a Phase I reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP1A subfamily. nih.govnih.govnih.gov For structurally related compounds like 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), metabolic activation leads to the formation of N-hydroxy derivatives. nih.gov PubChem contains entries for related N-hydroxy compounds such as N-Hydroxy-1-methyl-5H-pyrido(4,3-b)indol-3-amine, indicating their relevance in metabolic studies. nih.gov The indole (B1671886) ring itself is susceptible to oxidation. mdpi.com It is therefore highly probable that the exocyclic amino group (if present) or the nitrogen atom within the pyrido-indole ring system of this compound could be oxidized to form an N-hydroxy metabolite.

Nitrenium Ions: The N-hydroxy metabolites are often esterified by Phase II enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs). These esterified conjugates can be unstable and may spontaneously break down to form highly reactive and electrophilic nitrenium ions. These nitrenium ions are capable of forming covalent adducts with nucleophilic macromolecules such as DNA and proteins, a mechanism associated with the mutagenic activity of many heterocyclic amines. The stability of these ions is generally low, making them highly reactive within the cellular environment.

Inter-species Differences and Strain Variability in the Metabolic Profiles of this compound in Animal Models

Significant inter-species and even inter-strain differences exist in the metabolism of xenobiotics, including compounds related to this compound. These variations are largely due to differences in the expression and activity of metabolic enzymes.

Major differences in the metabolism of tryptophan, the precursor to the indole structure, have been extensively documented across various species, from fish to mammals. nih.govresearchgate.net These differences are observed in the activity of key enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which control the kynurenine (B1673888) pathway. nih.govresearchgate.netnih.gov For example, the domestic cat cannot synthesize NAD+ from tryptophan due to high picolinate (B1231196) carboxylase activity. nih.gov Such fundamental differences in the handling of the parent indole structure suggest that the metabolism of its derivatives will also vary significantly between species.

Studies on the carcinogen Trp-P-1 in NMRI mice have shown that its metabolic activation is dependent on the induction of cytochrome P4501A enzymes. nih.gov The tissue-specific binding of its metabolites differed depending on the inducing agent used, indicating that metabolic profiles can be highly specific. nih.gov Furthermore, research on γ-carbolines like stobadine (B1218460) in rat liver microsomes has identified specific metabolites such as N-desmethyl and N-oxide derivatives, demonstrating species-specific pathways. nih.gov

These findings underscore the importance of selecting appropriate animal models in toxicological and pharmacological studies. The metabolic profile of this compound in rats may differ substantially from that in mice or guinea pigs, which has implications for extrapolating research findings to humans. nih.gov

Table 1: Factors Contributing to Inter-species Variation in Pyridoindole Metabolism

| Factor | Description | Potential Impact on Metabolism |

|---|---|---|

| Enzyme Expression | Levels of key metabolic enzymes (e.g., CYP1A2, NAT2) vary significantly between species (e.g., rats vs. humans). nih.gov | Affects the rate of both activation (N-hydroxylation) and detoxification (conjugation) reactions. |

| Enzyme Activity | The intrinsic catalytic activity of orthologous enzymes can differ. | Leads to different metabolite ratios and overall clearance rates. |

| Cofactor Availability | Concentrations of cofactors like NADPH, SAM, and GSH can vary. | Can limit the rate of specific metabolic pathways. |

| Inducibility | The response to enzyme-inducing agents differs between species and strains. nih.gov | Alters metabolic capacity upon exposure to environmental factors or other drugs. |

| Plasma Protein Binding | The extent of binding to proteins like albumin affects the free fraction of the compound available for metabolism. nih.govresearchgate.net | Influences tissue distribution and metabolic clearance. |

Advanced Analytical Methodologies for the Detection and Quantification of 1,7,8 Trimethyl 5h Pyrido 4,3 B Indole

Application of Hyphenated Techniques (e.g., GCxGC-MS, LCxLC-MS)

Without published research, creating an authoritative and scientifically accurate article with the required detailed findings and data tables is not feasible. Further research into this specific compound would be necessary before a comprehensive analytical overview could be compiled.

Computational Chemistry and Theoretical Modeling of 1,7,8 Trimethyl 5h Pyrido 4,3 B Indole

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

Following a comprehensive search of available scientific literature, no specific quantum mechanical calculations detailing the electronic structure, reactivity, or spectroscopic properties of this compound were identified. While computational studies, including Density Functional Theory (DFT), are frequently employed to investigate related heterocyclic compounds, research focusing explicitly on this particular trimethylated derivative is not present in the reviewed databases.

Prediction of Reaction Pathways, Transition States, and Activation Energies for this compound Biotransformation

There is currently a lack of computational studies in the scientific literature that predict the biotransformation pathways of this compound. Investigations into its metabolism, including the identification of potential transition states and the calculation of activation energies for various enzymatic reactions, have not been reported.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

No molecular docking or molecular dynamics simulation studies were found for this compound with any biological targets. While research on other indole-containing molecules often includes such computational analyses to predict binding affinities and interaction modes with proteins, this specific compound has not been the subject of such investigations.

Ligand-Protein Interactions with Cytochrome P450 Enzymes, DNA Polymerases, and DNA Topoisomerases

A thorough literature search did not yield any studies on the ligand-protein interactions between this compound and key enzymes such as Cytochrome P450s, DNA polymerases, or DNA topoisomerases. Understanding these interactions is crucial for elucidating potential mechanisms of action and metabolism, but this information is not currently available.

Conformational Analysis and Binding Energy Calculations of this compound-DNA Adducts

No research was identified that focuses on the conformational analysis or binding energy calculations of DNA adducts formed by this compound. The study of DNA adducts is critical for assessing the genotoxic potential of a compound, but this area remains unexplored for this specific molecule.

In Silico Prediction of Physicochemical and ADME Properties for this compound

In silico tools play a crucial role in the early stages of compound evaluation by predicting key physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties from the molecular structure alone. nih.gov This allows for the rapid screening of large numbers of compounds and the prioritization of those with more favorable, drug-like profiles. researchgate.net For this compound, various properties can be calculated using web-based platforms like SwissADME and pkCSM, or integrated software suites. researchgate.netrjptonline.org These predictions help to avoid late-stage failures in development due to poor pharmacokinetics. researchgate.net

The following table presents a set of predicted physicochemical and ADME properties for this compound. These values are computationally derived estimates and serve as a guide for its potential behavior in a biological system.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 224.30 g/mol | Complies with typical drug-likeness rules (e.g., Lipinski's rule <500). |

| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates good lipophilicity, suggesting potential for good membrane permeability but also potential for non-specific binding if too high. frontiersin.org |

| Water Solubility | Moderately to poorly soluble | The aromatic nature suggests limited aqueous solubility, which could impact formulation and absorption. |

| pKa (Most Basic) | 5.0 - 6.0 | The pyridine (B92270) nitrogen is predicted to be the most basic center, influencing solubility and receptor interaction at physiological pH. |

| Absorption | ||

| Caco-2 Permeability | High | Suggests the compound is likely to be well-absorbed across the intestinal epithelium. frontiersin.org |

| Intestinal Absorption (General) | High (>90%) | Indicates a high probability of being absorbed from the gastrointestinal tract. mdpi.com |

| P-glycoprotein Substrate | No | Predicted not to be a substrate for the P-gp efflux pump, which is favorable for intestinal absorption and brain penetration. |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate to High | Suggests the compound may distribute from the central plasma compartment into tissues. |

| Plasma Protein Binding | High | The lipophilic nature suggests a high degree of binding to plasma proteins, which would affect the free concentration of the compound. mdpi.com |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | May inhibit certain CYP enzymes, indicating a potential for drug-drug interactions. |

| Excretion |

Cheminformatics and Machine Learning Approaches for Classification and Prioritization of Pyridoindole Derivatives

Cheminformatics and machine learning have become indispensable tools for navigating the vast chemical space of pyridoindole derivatives to classify them and prioritize candidates for further investigation. nih.gov These computational techniques use algorithms to identify patterns in large datasets, linking structural features to biological activities or physicochemical properties. mdpi.com

Classification based on Structural Features:

The classification of pyridoindole derivatives is often achieved through the analysis of molecular fingerprints and structural similarity.

Molecular Fingerprints: These are numerical representations of a molecule's structure. nih.gov Fingerprints can be generated based on the presence or absence of specific substructural fragments or topological pathways within the molecule. By converting structures into these numerical vectors, they become amenable to machine learning algorithms. nih.gov

Similarity Searching and Clustering: Once fingerprints are generated, the similarity between pairs of molecules can be calculated. This allows for similarity searching, where one can find derivatives in a database that are structurally similar to a known active compound. mdpi.com Furthermore, clustering algorithms can be applied to large libraries of pyridoindoles to group them into distinct chemical classes based on their structural features. This helps in understanding the diversity of a compound collection and selecting a representative subset for screening.

Prioritization using Machine Learning Models:

Machine learning models can be trained to prioritize compounds with a higher likelihood of possessing desired properties. metabohub.fr

Model Training: A model, such as a Random Forest, Support Vector Machine, or a Deep Neural Network, is trained on a dataset of pyridoindole derivatives with known activity (e.g., enzyme inhibition, genotoxicity). nih.gov The input for the model consists of the calculated molecular descriptors or fingerprints for each compound.

Property Prediction: Once trained, the model can predict the activity of new, untested pyridoindole derivatives. This allows for the virtual screening of large libraries to identify promising candidates.

Prioritization and Ranking: Compounds are then ranked based on the model's predictions. This prioritization helps focus experimental resources on the derivatives most likely to succeed, significantly accelerating the discovery process. researchgate.net Explainable machine learning techniques can further be used to identify the specific molecular substructures that the model deems important for the predicted property, providing valuable insights for compound design. ethz.ch

Table 3: Cheminformatics and Machine Learning Techniques for Pyridoindole Analysis

| Technique | Application | Purpose |

|---|---|---|

| Molecular Fingerprinting (e.g., Morgan Fingerprints) | Structure Representation | To convert chemical structures into a machine-readable format for similarity analysis and model building. nih.gov |

| Clustering (e.g., Hierarchical, k-means) | Compound Classification | To group structurally similar pyridoindole derivatives, aiding in library design and diversity analysis. |

| Similarity Searching | Hit Expansion | To identify novel compounds that are structurally related to a known active "hit" molecule. mdpi.com |

| Support Vector Machines (SVM) | Predictive Modeling | To build classification models for properties like bioactivity or toxicity based on structural descriptors. altex.org |

| Random Forest (RF) | Predictive Modeling | An ensemble learning method used for classification and regression tasks, often providing robust predictions for biological activity. altex.org |

| Deep Neural Networks (DNN) | Predictive Modeling | Advanced models capable of learning complex, non-linear structure-activity relationships from large datasets. nih.gov |

Future Research Directions and Unexplored Avenues for 1,7,8 Trimethyl 5h Pyrido 4,3 B Indole Research

Development of Novel and Sustainable Synthetic Routes for 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole and its Analogs

Future synthetic research should prioritize the development of efficient, environmentally benign, and economically viable methods for producing this compound and its derivatives. Building on existing methods for related compounds, such as the Pictet-Spengler reaction, research could explore innovative strategies that align with the principles of green chemistry.

Key areas for investigation include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions could significantly improve efficiency by reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.net

Novel Catalysis: The exploration of biocatalysts (enzymes) or novel metal-based and organocatalysts could lead to reactions with higher selectivity and milder reaction conditions.

Sustainable Solvents: A shift towards using water or other green solvents would reduce the environmental impact associated with traditional organic solvents.

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Microwave-Assisted Synthesis: Further development of microwave-assisted protocols can accelerate reaction times and improve yields for the pyrido[4,3-b]indole scaffold. researchgate.net

Exploration of Alternative Biological Activities and Molecular Targets Beyond DNA Adduction and Mutagenesis for this compound

While the genotoxicity of many HAAs is well-documented, the biological activities of this compound may extend far beyond DNA damage. Research into related pyridoindole structures has revealed a range of pharmacological activities, suggesting that this compound and its analogs could interact with various cellular targets.

Future studies should explore:

Neurotoxicity and Neuroactivity: Given that some pyrido[4,3-b]indole derivatives act as 5-HT6 receptor antagonists, investigating the potential neurotoxic or neuroactive properties of this compound is a critical next step. researchgate.net This includes assessing its impact on neuronal cell viability, neurotransmitter systems, and its potential role in neurodegenerative processes.

Epigenetic Modifications: The compound's influence on epigenetic mechanisms warrants investigation. nih.gov Studies could assess its ability to alter DNA methylation patterns, histone modifications, and the expression of non-coding RNAs, which could have long-lasting effects on gene expression and cellular function. nih.gov

Inhibition of DNA Repair: A related compound, Trp-P-1, has been shown to inhibit DNA excision repair by intercalating into the DNA molecule, which enhances the effects of other DNA-damaging agents. nih.gov Research should determine if this compound shares this co-mutagenic mechanism.

Other Pharmacological Targets: Screening for activity against other targets, such as protein kinases, ion channels, or enzymes involved in cellular signaling, could uncover novel biological functions.

Integration of Multi-Omics Approaches to Elucidate Systemic Responses to this compound in Model Organisms

To gain a holistic understanding of the biological impact of this compound, future research must move beyond single-endpoint analyses and adopt integrated, systems-level approaches. mdpi.comnih.gov Multi-omics strategies can provide a comprehensive map of the molecular perturbations following exposure.

Prospective research avenues include:

Transcriptomics: Analyzing changes in gene expression in cells or tissues exposed to the compound can identify affected signaling pathways and cellular processes.

Proteomics: Investigating alterations in the proteome can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, offering insights into the functional consequences of exposure.

Metabolomics: Studying the metabolic fingerprint of exposed organisms can identify disruptions in metabolic pathways and pinpoint biomarkers of exposure or effect. nih.gov

Integrated Analysis: The true power of this approach lies in integrating these different omics datasets. youtube.comresearchgate.net This can reveal complex interactions between genes, proteins, and metabolites, providing a more complete picture of the compound's mechanism of action and identifying novel adverse outcome pathways. mdpi.com

Advancements in Micro-Scale and Real-Time Analytical Techniques for In Situ Detection and Quantification of this compound

The ability to detect and quantify this compound rapidly and sensitively in complex matrices is crucial for exposure assessment and environmental monitoring. Future research should focus on developing analytical methods that are faster, more portable, and capable of real-time measurements.

Key areas for technological advancement include:

Biosensors: Development of electrochemical or optical biosensors could enable rapid, on-site detection without the need for extensive sample preparation and laboratory equipment.

Microfluidics (Lab-on-a-Chip): Miniaturized analytical platforms can integrate sample preparation, separation, and detection into a single device, reducing sample and reagent consumption while increasing throughput.